BRD4 Inhibitor-38

Epigenetics Inflammation Selectivity

BRD4 Inhibitor-38 (Compound 25) is a BD2-selective bromodomain inhibitor (32-fold over BD1; IC50 BD2: 0.12 μM, BD1: 3.64 μM) with confirmed oral in vivo efficacy. Unlike pan-BET inhibitors (JQ1), its selectivity ensures phenotype attribution to BD2 inhibition. Validated in LPS-induced acute inflammation model (25-100 mg/kg p.o., suppresses IL-6, TNF-α). Derived from marine natural product penipanoid C. Ideal as a BD2-selective chemical probe for inflammation target validation, lead optimization, and PROTAC design. High purity (≥98%). For research use only.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B15571093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-38
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N2O4/c1-23-13-7-4-12(5-8-13)6-9-17-20-15-10-14(24-2)11-16(25-3)18(15)19(22)21-17/h4-11H,1-3H3,(H,20,21,22)/b9-6+
InChIKeyXZTVJQQKHVIRSP-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-38: A Marine-Inspired, Orally Active, BD2-Selective BRD4 Inhibitor


BRD4 Inhibitor-38 (Compound 25) is a synthetic small-molecule inhibitor of the bromodomain-containing protein 4 (BRD4), derived from the marine natural product penipanoid C [1]. It is characterized as an orally active compound with a distinct selectivity profile favoring the second bromodomain (BD2) over the first (BD1) [1]. This compound is documented to exhibit anti-inflammatory properties in vitro and in vivo, associated with the suppression of pro-inflammatory cytokines [1].

Why BRD4 Inhibitor-38 Cannot Be Substituted by Pan-BET or Alternative BRD4 Inhibitors


BET family inhibitors exhibit significant variability in their domain selectivity (BD1 vs. BD2) and consequent biological effects [1]. Pan-BET inhibitors like JQ1 target both BD1 and BD2 with high affinity, while selective BD1 inhibitors (e.g., LT052) and BD2-selective inhibitors (e.g., RVX-208, ABBV-744) elicit distinct transcriptional and phenotypic outcomes [1]. Substituting BRD4 Inhibitor-38, a BD2-selective inhibitor with a specific 32-fold selectivity index, with a pan-BET or BD1-selective compound will fundamentally alter the target engagement profile, potentially leading to divergent efficacy in inflammation models and different toxicity profiles [1]. The quantitative evidence below underscores why this compound's specific selectivity ratio and in vivo performance are not interchangeable with other BRD4-targeting molecules.

Quantitative Differentiation of BRD4 Inhibitor-38: Head-to-Head and Cross-Study Comparative Data


BRD4 BD2 Selectivity Profile: 32-Fold Discrimination Over BD1

BRD4 Inhibitor-38 demonstrates a 32-fold selectivity for the BD2 domain over the BD1 domain of BRD4 [1]. This selectivity ratio is distinct from other characterized BRD4 inhibitors. For context, the BD2-selective inhibitor RVX-208 exhibits a 10- to 100-fold selectivity range depending on assay conditions, with Kd values of 0.13 µM (BD2) and 1.1 µM (BD1) reported in the same study [1]. The pan-BET inhibitor JQ1 displays near-equipotent activity against both domains (IC50 values of ~77 nM and ~72 nM for BD1 and BD2, respectively) [2].

Epigenetics Inflammation Selectivity

Anti-Inflammatory Potency: Quantitative Suppression of Nitric Oxide Production

In a functional cellular assay, BRD4 Inhibitor-38 inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 1.98 µM [1]. This direct measure of anti-inflammatory activity provides a functional benchmark. While many BRD4 inhibitors are characterized primarily by their enzymatic IC50 values, this compound offers a quantified link between BRD4 inhibition and a key inflammatory mediator. The NO production IC50 is approximately 5-fold lower (more potent) than its BD1 IC50 (3.64 µM), further reinforcing its functional selectivity.

Inflammation Immunology Phenotypic Screening

In Vivo Anti-Inflammatory Efficacy in Acute Inflammation Model

BRD4 Inhibitor-38 demonstrated statistically significant therapeutic efficacy in an LPS-induced acute inflammation mouse model following oral administration (25-100 mg/kg, p.o., single dose) [1]. The compound suppressed the expression of key pro-inflammatory cytokines TNF-α and IL-6 in vivo, corroborating the in vitro findings. In contrast, many early-stage BRD4 inhibitors lack reported in vivo anti-inflammatory activity data, limiting their utility for preclinical inflammation research.

In vivo Pharmacology Acute Inflammation LPS Challenge

BRD4 Inhibitor-38: Optimal Research Applications Based on Quantitative Evidence


Dissecting BD2-Specific Biology in Inflammatory Pathways

Use BRD4 Inhibitor-38 as a chemical probe to differentiate BD2-dependent from BD1-dependent transcriptional regulation in inflammation models. The 32-fold BD2 selectivity ensures that observed phenotypes (e.g., suppression of TNF-α and IL-6 [1]) can be attributed primarily to BD2 inhibition, unlike pan-inhibitors such as JQ1.

Preclinical Validation of Oral Anti-Inflammatory Efficacy

Leverage the established in vivo oral efficacy in the LPS-induced acute inflammation model (25-100 mg/kg, p.o.) [1] for lead optimization or target validation studies in inflammatory disease areas such as sepsis, arthritis, or acute lung injury.

Structure-Activity Relationship (SAR) Studies Around Quinazolin-4(3H)-one Scaffolds

Employ BRD4 Inhibitor-38 as a benchmark BD2-selective tool compound in medicinal chemistry campaigns aimed at improving BD2 potency or selectivity beyond the current 32-fold window, or for designing PROTACs with BD2-preferential degradation profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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